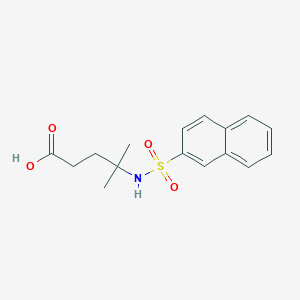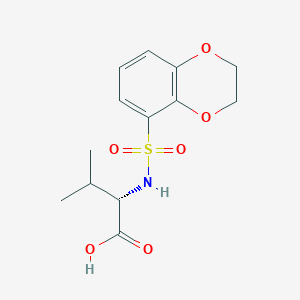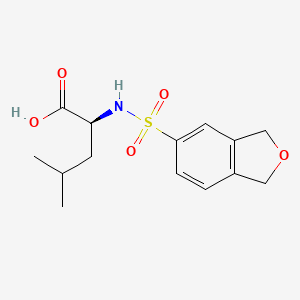![molecular formula C11H14BrNO4S B6661571 3-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B6661571.png)
3-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid: is an organic compound characterized by the presence of a bromine atom, a sulfonyl group, and a methylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid typically involves multiple steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 2-bromo-3-methylphenyl.
Sulfonylation: The brominated intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine to introduce the sulfonyl group.
Amination: The sulfonylated product is treated with methylamine under controlled conditions to form the methylamino derivative.
Carboxylation: Finally, the compound undergoes carboxylation, typically through a Grignard reaction or a similar method, to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines are used under basic or neutral conditions.
Major Products
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Reduction: Products include sulfides or thiols.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like hydroxyl derivatives, nitriles, or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive sulfonyl and bromine groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the sulfonyl and amino groups suggests possible applications in drug design, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity makes it suitable for creating functionalized materials with specific properties.
Mechanism of Action
The mechanism by which 3-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors through its sulfonyl and amino groups, forming covalent bonds or reversible interactions. The bromine atom can also participate in halogen bonding, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chloro-3-methylphenyl)sulfonyl-methylamino]propanoic acid
- 3-[(2-Fluoro-3-methylphenyl)sulfonyl-methylamino]propanoic acid
- 3-[(2-Iodo-3-methylphenyl)sulfonyl-methylamino]propanoic acid
Uniqueness
Compared to its analogs, 3-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid is unique due to the specific reactivity of the bromine atom
Properties
IUPAC Name |
3-[(2-bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-8-4-3-5-9(11(8)12)18(16,17)13(2)7-6-10(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOHPNGMFUWLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N(C)CCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl-methylamino]propanoic acid](/img/structure/B6661512.png)
![2-[(7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl-methylamino]propanoic acid](/img/structure/B6661518.png)
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B6661524.png)
![2-[Methyl-[(3-methyl-1,2-oxazol-5-yl)methylsulfonyl]amino]propanoic acid](/img/structure/B6661531.png)
![(2S)-3-methyl-2-[[1-(2-methylpropyl)imidazol-4-yl]sulfonylamino]butanoic acid](/img/structure/B6661535.png)
![(2S)-2-[(3-methoxyphenyl)methylsulfonylamino]-3-methylbutanoic acid](/img/structure/B6661547.png)
![(2S)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661548.png)

![(2S)-2-[(3-ethylsulfonylphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661560.png)
![(2S)-2-[(2,5-dichloro-4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6661564.png)

![3-[Methyl-(1-propan-2-ylindazol-5-yl)sulfonylamino]propanoic acid](/img/structure/B6661574.png)
![(2R)-4-methyl-2-[(2,4,5-trifluorophenyl)sulfonylamino]pentanoic acid](/img/structure/B6661581.png)
